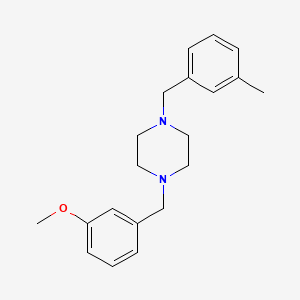

1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized to examine their cardiotropic activity, showcasing a methodological approach to synthesizing derivatives of piperazine compounds (G. Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure has been analyzed through various spectroscopic techniques. A study on the spectroscopic investigation and molecular docking of 1-(4-Methylbenzyl) piperazine provides insights into the conformers, ground state molecular geometries, and vibrational frequencies of similar compounds (K. Subashini & S. Periandy, 2017).

Chemical Reactions and Properties

Research has identified metabolites and degradation pathways of related piperazine derivatives, shedding light on their chemical reactivity and potential biotransformation routes in biological systems (R. Staack & H. Maurer, 2004).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior under different conditions. While specific studies on 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine are scarce, related research on benzylpiperazine derivatives provides foundational knowledge on these aspects (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and stability, are integral to understanding the compound's interactions and utility in various chemical reactions. Studies on benzylpiperazine derivatives and their bioactivities offer insights into the chemical behavior and potential applications of these molecules (H. Gul et al., 2019).

Applications De Recherche Scientifique

Anti-mycobacterial Activity

Piperazine and its analogues, including structures similar to 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine, have been appraised for their anti-mycobacterial properties. These compounds have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights their significance in developing new anti-tuberculosis agents, with a focus on design, rationale, and structure-activity relationship (SAR) studies aimed at safer, selective, and cost-effective anti-mycobacterial solutions (Girase et al., 2020).

Therapeutic Applications and Patent Overview

Piperazine derivatives are noted for their broad therapeutic uses, encompassing antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent roles. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility underscores the compound's utility in drug discovery and design, reflecting its potential to serve as a flexible building block for drug-like elements with varying pharmacokinetic and pharmacodynamic profiles (Rathi et al., 2016).

Metabolic Pathways and Reactive Intermediates

Understanding the metabolic profiling and identification of reactive intermediates in drugs containing piperazine groups, like 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for elucidating side effects and optimizing therapeutic efficacy. For instance, saracatinib, a drug under clinical trials with a structure containing an N-methyl piperazine group, has been studied for its metabolic pathways and the formation of potentially reactive intermediates. Such research is vital for drug safety and efficacy enhancement, providing insights into the mechanisms underlying drug interactions and side effects (Attwa et al., 2018).

Environmental Impact

Research on compounds like 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine also extends to their environmental fate and behavior, especially concerning derivatives used in pharmaceuticals and personal care products. Understanding the ecological impact of these compounds, including their biodegradability, persistence, and potential effects on aquatic ecosystems, is essential for assessing environmental risks and developing more sustainable chemical practices (Haman et al., 2015).

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-5-3-6-18(13-17)15-21-9-11-22(12-10-21)16-19-7-4-8-20(14-19)23-2/h3-8,13-14H,9-12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMURAKOAAIUIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)